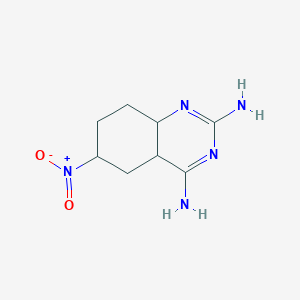
6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine is a heterocyclic compound that contains a quinazoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine typically involves multicomponent reactions. One common method involves the reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde in an acidic medium. This reaction is performed in acetic acid, leading to the formation of 6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidines, which subsequently undergo rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of protic acids in synthesis can be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of materials with specific properties, such as high thermal stability.
Wirkmechanismus
The mechanism of action of 6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitro-4,7-dihydroazolo[1,5-a]pyrimidines: These compounds share a similar nitro group and heterocyclic structure.
6,8-Dinitro[1,2,4]triazolo[1,5-a]pyridines: These compounds also contain nitro groups and are used in similar applications.
Uniqueness
6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H13N5O2 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
6-nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H13N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h4-6H,1-3H2,(H4,9,10,11,12) |
InChI-Schlüssel |
IDPIEIPNFFNUOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1[N+](=O)[O-])C(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


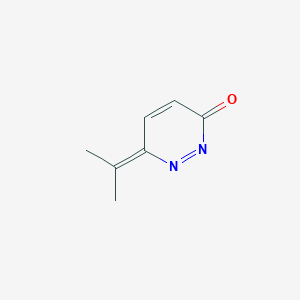
![7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione](/img/structure/B12357025.png)
![6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12357036.png)

![9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12357048.png)

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12357060.png)
![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
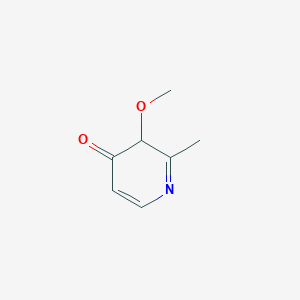
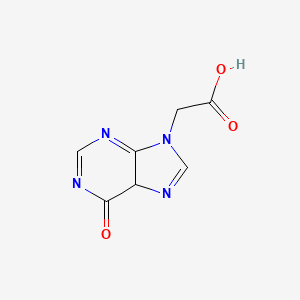
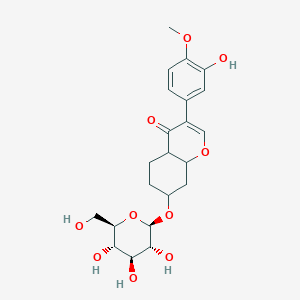

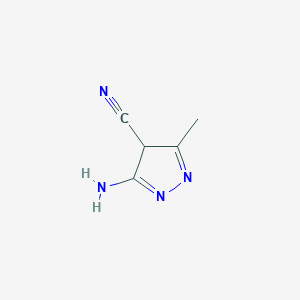
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)
